

Technical Guide: Crystal Structure & Engineering of Butylammonium Lead Bromide Perovskites

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Compound of Interest

Compound Name: *Butylamine hydrobromide*

CAS No.: *15567-09-6*

Cat. No.: *B1280914*

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Executive Summary

Butylammonium Lead Bromide (

) represents a class of two-dimensional (2D) Ruddlesden-Popper halide perovskites. Unlike their 3D counterparts (e.g.,

), these materials exhibit quantum confinement effects due to the dielectric mismatch between the inorganic lead-halide octahedra and the organic butylammonium spacer layers.

For researchers in materials science and drug development, this system serves as a masterclass in crystal engineering. The principles governing the self-assembly of these layered structures—specifically the interplay between hydrogen bonding, van der Waals forces, and ionic interactions—directly parallel the challenges found in controlling polymorphism in Active Pharmaceutical Ingredients (APIs).

Part 1: Crystallographic Architecture

The Ruddlesden-Popper Phase ()

The fundamental formula for these 2D perovskites is

, where

is the large organic cation (Butylammonium,

) and

is the halide (

).

- Inorganic Layer: Composed of corner-sharing

octahedra. These layers are anionic and dictate the optoelectronic properties (bandgap, carrier mobility).

- Organic Spacer: Bilayers of butylammonium cations interdigitate between the inorganic sheets. The ammonium heads (

) anchor into the halide voids via hydrogen bonding, while the butyl tails interact via van der Waals forces.

Room Temperature Structure (298 K)

At ambient conditions,

crystallizes in the Orthorhombic system.

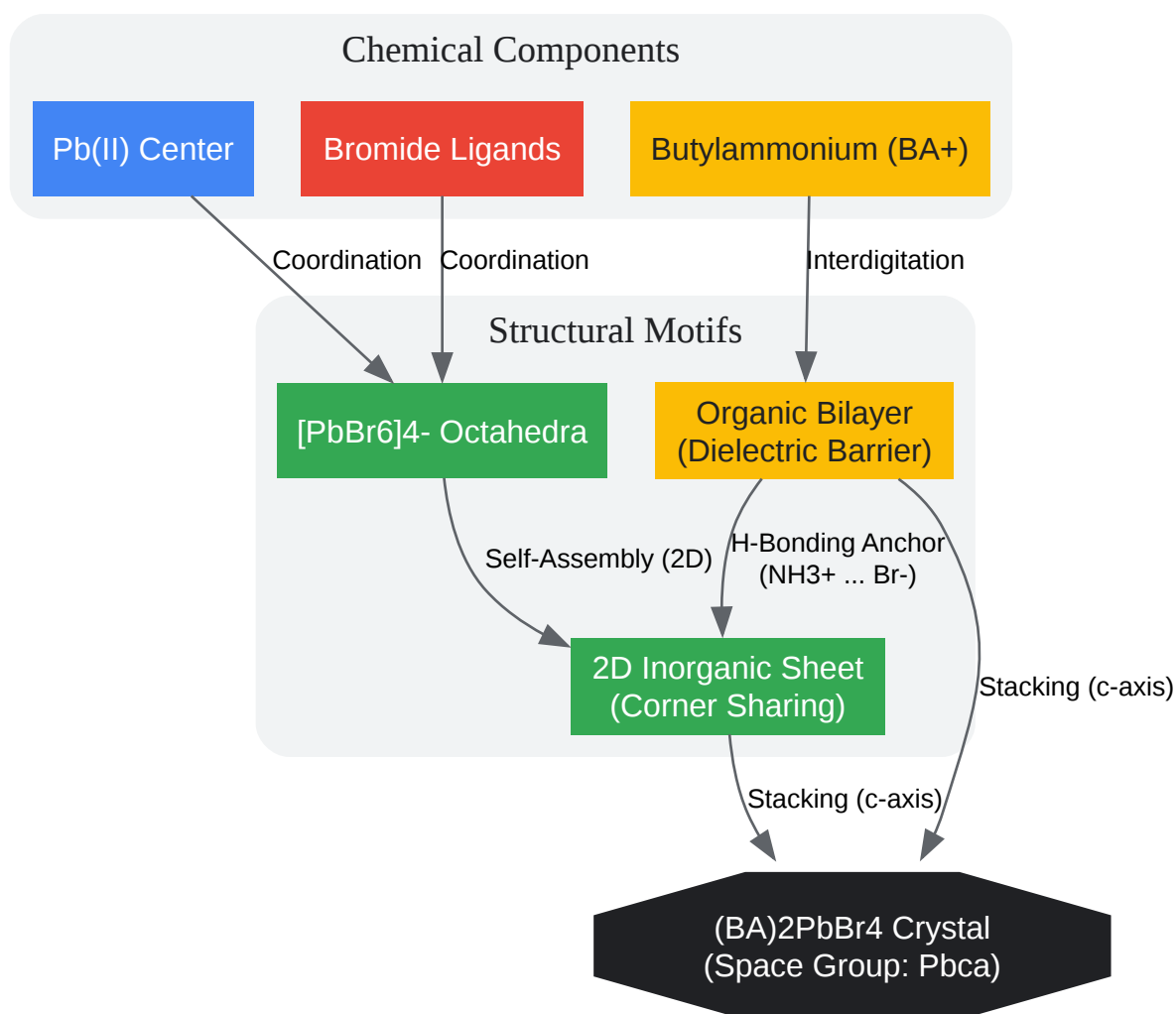
Parameter	Value (Approx.)	Description
Space Group	Pbca (No. 61)	Centrosymmetric; most stable RT phase.
Lattice	Å	Inter-octahedral spacing (in-plane).
Lattice	Å	Inter-octahedral spacing (in-plane).
Lattice	Å	Stacking axis (includes organic bilayer).
		Orthogonal axes.
Z	4	Formula units per unit cell.

Note: The long

-axis is the signature of the 2D layered structure, representing the distance between inorganic sheets separated by the organic spacer.

Structural Hierarchy Diagram

The following diagram visualizes the logical assembly of the crystal lattice.



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Caption: Structural hierarchy of

showing the assembly of ionic octahedra and organic spacers into the final orthorhombic lattice.

Part 2: Synthesis Protocols

To achieve pharmaceutical-grade purity or high-performance optoelectronic quality, strict control over stoichiometry and cooling rates is required.

Precursor Synthesis: Butylammonium Bromide (BABr)

Before crystal growth, the organic salt must be synthesized and purified.

- Reaction:
- Protocol:
 - Chill 10 mL ethanol in an ice bath.
 - Add equimolar n-butylamine.
 - Dropwise add hydrobromic acid (48 wt% in water) under stirring. Exothermic reaction—control temperature to prevent oxidation.
 - Rotary evaporate solvents to obtain white precipitate.
 - Purification: Recrystallize 3x from ethanol/diethyl ether. Vacuum dry for 24h.

Single Crystal Growth (Slow Cooling Method)

This method yields high-quality platelets suitable for X-ray diffraction (XRD).

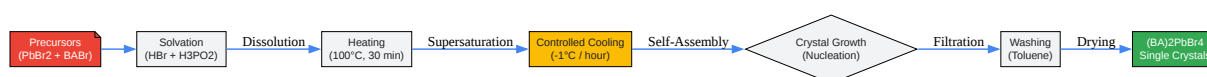
- Reagents: PbBr
(99.99%), BAbR (purified), HBr (48%), H
PO
(stabilizer).
- Stoichiometry: 2:1 molar ratio of BAbR to PbBr

Step-by-Step Protocol:

- Dissolution: Mix 2 mmol BAbR and 1 mmol PbBr
in 3 mL of HBr/H
PO
solvent mixture.

- Heating: Heat to 100°C in a silicon oil bath until the solution is clear and bright yellow.
- Nucleation Control: Keep at 100°C for 30 mins to ensure complete dissolution of any microscopic seeds.
- Crystallization: Program the hotplate to cool at a rate of 1°C/hour down to room temperature.
 - Scientific Insight: Rapid cooling traps defects and solvent inclusions. Slow cooling allows the bulky butylammonium chains to order correctly, minimizing lattice strain.
- Harvesting: Filter crystals and wash with dried toluene (antisolvent).

Synthesis Workflow Diagram



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Caption: Workflow for the acid-precipitation synthesis of single-crystal perovskites.

Part 3: Characterization & Properties

X-Ray Diffraction (XRD) Signature

The XRD pattern of

is dominated by the

reflections due to the preferred orientation of the platelets.

- Key Peaks: Equidistant peaks at low angles () corresponding to the planes.

- Interpretation: The spacing between these peaks directly correlates to the interlayer distance (d -spacing d , which is d).

Phase Transitions

Like pharmaceutical polymorphs,

undergoes structural phase transitions driven by the thermal motion of the organic chains.

- $T < 250$ K: Triclinic or Monoclinic distortion (frozen butyl chains).
- RT (298 K): Orthorhombic (Pbca).
- $T > 325$ K: Transition to Tetragonal phase. The butyl chains become disordered ("melted"), increasing the symmetry of the inorganic cage.

Cross-Disciplinary Insight: Crystal Engineering

For drug development professionals, the relevance of this material lies in the hydrophobic encapsulation.

- **Moisture Stability:** The butyl chains form a hydrophobic barrier, protecting the water-sensitive Pb-Br core. This is analogous to lipid-coating strategies used to stabilize hygroscopic APIs.
- **Quantum Well:** The structure forms a natural "quantum well" where the organic layers act as potential barriers. This results in a high Exciton Binding Energy (~300-400 meV), making the excitons stable even at room temperature—a property desirable for highly sensitive fluorescent tags or sensors.

References

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